molecular formula C13H14N4O3S B5877598 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No. B5877598
M. Wt: 306.34 g/mol
InChI Key: BRPKDYSLOAGHIF-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide, also known as TBN, is a compound that has gained significant attention from the scientific community due to its potential applications in various fields. TBN is a heterocyclic compound that contains a thiadiazole ring and a nitrobenzamide group. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves the reaction of the thiadiazole ring with thiols. This reaction results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been shown to selectively react with thiols, making it a useful tool for studying the role of thiols in biological systems.
Biochemical and Physiological Effects
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of thiols, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has also been shown to have antioxidant properties. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has several advantages for use in lab experiments. It is a highly selective and sensitive fluorescent probe for the detection of thiols. It is also relatively easy to synthesize and has a long shelf life. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide does have some limitations. It is sensitive to pH changes and can be affected by the presence of other reactive species in biological systems.

Future Directions

There are several future directions for the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide in scientific research. One area of interest is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide-based probes for the detection of other reactive species in biological systems, such as reactive oxygen species. Another area of interest is the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide in the development of new antioxidant therapies. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has also shown potential for use in the development of biosensors for the detection of thiols in clinical samples. Further research is needed to explore these potential applications of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide.
Conclusion
In conclusion, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound that has shown promising results in scientific research. Its use as a fluorescent probe for the detection of thiols has made it a useful tool for studying thiols in biological systems. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide also has antioxidant properties and has potential applications in the development of new antioxidant therapies. Further research is needed to explore the full potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide in scientific research.

Synthesis Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide as a yellow crystalline solid. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been extensively studied for its potential applications in scientific research. One of the most notable applications of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is its use as a fluorescent probe for the detection of thiols. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been shown to selectively react with thiols in biological systems, making it a useful tool for studying thiols in cells and tissues.

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-13(2,3)11-15-16-12(21-11)14-10(18)8-6-4-5-7-9(8)17(19)20/h4-7H,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPKDYSLOAGHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

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